2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide
Description
2-Phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide is a triazole-containing acetamide derivative characterized by a phenoxy group linked to an acetamide core and a triazole-ethoxyethyl side chain. While direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs—such as those synthesized via click chemistry (e.g., compounds 11f, 6a-m, and 9a-e)—highlight its relevance in drug discovery for conditions like Alzheimer’s disease and microbial infections .
Properties
IUPAC Name |
2-phenoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-14(10-21-13-4-2-1-3-5-13)16-6-8-20-9-7-18-12-15-11-17-18/h1-5,11-12H,6-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOAXSYYLYERGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCOCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of a phenoxy intermediate through the reaction of phenol with an appropriate halogenated acetamide derivative under basic conditions.
Introduction of the Triazole Ring: The phenoxy intermediate is then reacted with a triazole derivative, such as 1H-1,2,4-triazole, in the presence of a suitable base to form the triazole-substituted intermediate.
Coupling Reaction: The final step involves the coupling of the triazole-substituted intermediate with an ethoxyethylamine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound likely follows similar protocols, but its ethoxyethyl spacer may require optimized reaction times to avoid side reactions.
- Fluorinated analogs (e.g., ) use nucleophilic ¹⁸F-fluorination, a specialized technique for radiopharmaceuticals .
Biological Activity
2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. Its structural components suggest possible interactions with biological targets, including enzymes and receptors involved in various physiological processes.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its role in medicinal chemistry due to its ability to interact with biological macromolecules. The presence of the phenoxy group enhances lipophilicity, potentially improving cell membrane permeability. The acetamide moiety may contribute to hydrogen bonding interactions with biological targets.
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit significant antifungal properties. For instance, the triazole moiety in this compound may inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition can lead to increased membrane permeability and ultimately fungal cell death.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| 2-phenoxy-N-{...} | Candida albicans | 12.5 | |
| Fluconazole | Candida albicans | 0.5 | |
| Voriconazole | Aspergillus fumigatus | 0.3 |
Anticancer Potential
The triazole derivatives have been investigated for anticancer activity. Studies show that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that a related triazole compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This effect was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors could modulate cellular signaling pathways relevant to inflammation and cancer progression.
- Membrane Disruption : By affecting membrane integrity in fungal cells, it leads to cell lysis.
Q & A
Q. Q1. What are the standard protocols for synthesizing 2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide?
A1. The synthesis typically involves sequential functionalization of the acetamide core and triazole ring. Key steps include:
- Amide bond formation : Reacting 2-phenoxyacetic acid with a diamine precursor (e.g., 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethylamine) using coupling agents like EDC/HOBt in DMF .
- Triazole introduction : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,4-triazole formation, requiring azide precursors and propargyl ether intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .
Q. Q2. Which spectroscopic methods are critical for confirming the compound’s structure?
A2.
- NMR : H and C NMR identify protons and carbons in the phenoxy, triazole, and ethoxyethyl groups. For example, triazole protons resonate at δ 8.2–8.5 ppm (DMSO-d6), while ethoxy methylene protons appear at δ 3.6–4.0 ppm .
- HRMS : Exact mass determination (e.g., [M+H] at m/z 347.1382) ensures molecular formula alignment .
- FTIR : Peaks at 1670–1690 cm (C=O stretch) and 1250–1300 cm (C-O-C ether) confirm functional groups .
Advanced Synthesis Challenges
Q. Q3. How can researchers optimize reaction yields in CuAAC steps for triazole formation?
A3. Key variables include:
- Catalyst loading : 5–10 mol% Cu(OAc) in tert-butanol/water (3:1) improves regioselectivity and reduces side products .
- Temperature : Room temperature avoids decomposition of azide intermediates, critical for >85% yield .
- Workup : Ethyl acetate extraction followed by brine washing minimizes copper residues, confirmed by ICP-MS .
Q. Q4. What are common purity issues during synthesis, and how are they resolved?
A4.
- Byproducts : Unreacted azides or alkyne dimers detected via TLC (hexane:ethyl acetate 8:2). Re-running the reaction with excess amine precursor (1.2 equiv) mitigates this .
- Solvent residues : Residual DMF in NMR spectra (δ 2.7–2.9 ppm) require prolonged vacuum drying or azeotropic distillation with toluene .
Biological Activity and Mechanism
Q. Q5. What in vitro assays are used to evaluate the compound’s kinase inhibition potential?
A5.
Q. Q6. How do structural modifications (e.g., triazole vs. oxadiazole) affect bioactivity?
A6.
- Triazole vs. oxadiazole : Triazoles enhance hydrogen bonding with kinase ATP-binding pockets (confirmed by molecular docking), increasing inhibition by 2–3 fold compared to oxadiazoles .
- Phenoxy substituents : Electron-withdrawing groups (e.g., Cl, NO) improve cellular uptake (logP 2.5–3.0) but may reduce solubility .
Data Contradictions and Resolution
Q. Q7. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
A7. Factors causing variability:
- Assay conditions : Varying ATP concentrations (1–10 μM) alter competition dynamics. Standardize ATP at Km levels for each kinase .
- Protein purity : Use recombinant kinases with >90% purity (SDS-PAGE validated) to avoid off-target effects .
Q. Q8. Why do some studies report poor correlation between in vitro and in vivo activity?
A8.
- Metabolic stability : Microsomal assays (human liver microsomes, 1 mg/mL) reveal rapid CYP3A4-mediated oxidation of the ethoxyethyl chain. Introduce methyl groups to block metabolism .
- Solubility : Low aqueous solubility (<10 μM) limits bioavailability. PEGylation or salt formation (e.g., HCl) improves pharmacokinetics .
Methodological Best Practices
Q. Q9. What strategies enhance reproducibility in multi-step syntheses?
A9.
- Intermediate characterization : Validate all intermediates via H NMR and LC-MS before proceeding .
- Batch consistency : Use automated syringe pumps for controlled reagent addition in CuAAC steps (±5% yield variation) .
Q. Q10. How can researchers validate target engagement in cellular models?
A10.
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases (e.g., 2–4°C shift at 10 μM compound) .
- Western blotting : Quantify phosphorylation inhibition of downstream markers (e.g., ERK1/2) at IC concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
